![molecular formula C6H10N4S B3040340 2-Hydrazino-4-methyl-6-methylthiopyrimidine CAS No. 1899-58-7](/img/structure/B3040340.png)
2-Hydrazino-4-methyl-6-methylthiopyrimidine
Overview
Description
2-Hydrazino-4-methyl-6-methylthiopyrimidine is a chemical compound with the molecular formula C6H10N4S . Its average mass is approximately 170.24 Da . The compound’s structure features a pyrimidine ring with a hydrazino group and a methylthio (methylsulfanyl) substituent. It is also known by other names, including (4-methyl-6-methylsulfanylpyrimidin-2-yl)hydrazine and 2-Hydrazinyl-4-methyl-6-(methylsulfanyl)pyrimidine .
Scientific Research Applications
Chemical Transformations and Derivative Synthesis
Transformation into Various Pyrimidine Derivatives : 2,4-Diamino-6-methylthiopyrimidines can be transformed into different derivatives, including 6-methoxypyrimidine and 6-benzylaminopyrimidine, through reactions with sodium methoxyde and benzylamine (Cocco, Congiu & Onnis, 2000). Additionally, 6-hydrazino derivatives can be further converted into pyrazolo, triazolo, and tetrazolopyrimidines by heating or treating with specific reagents.
Synthesis of Novel Heterocyclic Systems : The synthesis of new heterocyclic systems such as furo[3′,2′:5,6]pyrimido[2,1-c][1,2,4]triazines and furo[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidines has been achieved from 2-hydrazino-furo[2,3-d]pyrimidine. The starting hydrazino-pyrimidine is synthesized from imino-diphenyl-furo[2,3-d]pyrimidine-2(1H)-thione through methylation and subsequent displacement of methylthio group with hydrazine hydrate (Rahimizadeh, Bakavoli, Gordi & Seyedi, 2011).
Synthesis of Pyrimidylhydrazones and Substituted Pyrimidyl-Aryl- and -Cyclohexylthiosemicarbazides : 4,6-Dihydrazino-5-nitro- and 2-methylthio-4-hydrazino-6-chloro-5-(p-alkoxybenzyl)pyrimidines are reacted with various compounds to synthesize pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides. The products of these reactions have been studied for their influence on DNA methylation and potential antitumor properties (Grigoryan et al., 2012).
Photophysical and Electrochemical Studies
- Photochemical and Electrochemical Behavior of Lanthanide Complexes : The 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone synthesized from 4,6-(bis-hydrazino)-2-methylpyrimidine exhibits photochemical induced isomerizations and can coordinate to metal centers. The configurational changes upon UV light irradiation and the fluorescence quantum yields of the lanthanide complexes with La (III) and Sm (III) ions have been studied, demonstrating the electroactivity of these complexes (Fernández, Barona, Polo-Cerón & Chaur, 2014).
Antitumor and Antimicrobial Applications
Antitumor Activity : Hydrazinopyrimidine derivatives have been evaluated for their in vitro anticancer activity toward various human cancer cell lines. Some compounds demonstrated inhibitory effects on the growth of a range of cancer cell lines at specific concentrations (Cocco, Congiu, Lilliu & Onnis, 2006).
Antimicrobial Activity : Novel pyrazolo[3,4-d]pyrimidines and other derivatives synthesized from hydrazinopyrimidines have been tested in vitro for their antibacterial activity against various bacteria. Some of these compounds have shown significant antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain & Naser, 2006).
Analytical Methods
- High-Performance Liquid Chromatography (HPLC) Analysis : An HPLC method has been established for determining 2-hydrazino-4,6-dimethylpyrimidine, demonstrating its potential for precise analytical applications (Min, 2005).
properties
IUPAC Name |
(4-methyl-6-methylsulfanylpyrimidin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-4-3-5(11-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSWKLMBSUPOHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-4-methyl-6-methylthiopyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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